1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

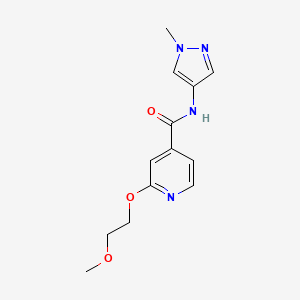

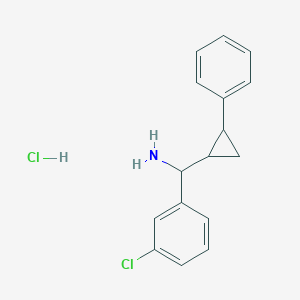

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 .

Synthesis Analysis

The synthesis of this compound might involve a nucleophilic substitution reaction . A similar compound, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, was synthesized using a one-step nucleophilic substitution reaction . The Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide, could also be a potential method for the synthesis .Molecular Structure Analysis

The structure of this compound can be confirmed by spectroscopic techniques, MS, and single crystal X-ray diffraction . The molecular structure can be further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .Chemical Reactions Analysis

The chemical reactivity of this compound might be similar to that of other alkyl halides. Alkyl halides typically undergo two characteristic reactions: alpha cleavage and dehydration . In alpha cleavage, the bond between the oxygen-bearing carbon atom and one of the neighboring carbons is broken .科学的研究の応用

Synthetic Chemistry Applications

Imidazole derivatives, including "1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid," have been extensively studied for their synthetic utility. For example, Loubidi et al. (2016) described a new synthetic approach to the imidazo[1,5-a]imidazole-2-one scaffold, demonstrating the synthetic potential of this scaffold through Suzuki–Miyaura cross-coupling reactions, which enable the introduction of a large panel of boronic acids to access a broad and diversified library of compounds (Loubidi et al., 2016). This showcases the compound's role in creating complex structures important for chemical research and drug development.

Pharmacological Activity

Research on imidazole derivatives has also uncovered significant pharmacological potential. Although direct applications of "1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid" in pharmacology are not detailed in the provided results, related compounds have been synthesized and evaluated for various biological activities, such as anti-inflammatory, analgesic, and ulcerogenic activities, highlighting the broader significance of imidazole-related compounds in medicinal chemistry (Grandolini et al., 1993) (Grandolini et al., 1993).

Catalysis and Chemical Transformations

Imidazole and its derivatives serve as catalysts or key intermediates in various chemical reactions. For instance, N-heterocyclic carbene-catalyzed redox amidations of α-functionalized aldehydes with amines have been facilitated by the use of imidazole, showcasing its utility in catalyzing the formation of carboxylic acid amides from amines and α-functionalized aldehydes (Bode & Sohn, 2007) (Bode & Sohn, 2007). This highlights the compound's relevance in synthetic organic chemistry and its potential in facilitating complex organic transformations.

Safety And Hazards

将来の方向性

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that there could be potential for future research and development of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid in the field of medicinal chemistry.

特性

IUPAC Name |

1-[(2-bromophenyl)methyl]imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECFJANFADDAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)

![Tert-butyl 3-(6-bromopyridine-3-carbonyl)-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2710723.png)

![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)

![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)

![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)